5-Formyl-3-methoxysalicylic acid
Overview
Description
5-Formyl-3-methoxysalicylic acid, also known as 5-FMS, is a compound derived from the naturally occurring salicylic acid. It has been studied extensively in recent years due to its potential therapeutic benefits in a variety of medical conditions. This article will provide an overview of 5-FMS, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Excited-State Intramolecular Proton Transfer Studies
Research on derivatives of salicylic acid, such as 5-methoxysalicylic acid, has focused on their excited-state intramolecular proton transfer (ESIPT) properties. Studies have shown significant enhancements in intramolecular hydrogen bonds upon photoexcitation, indicating the importance of these compounds in understanding proton transfer mechanisms in various chemical processes (El-Nasr et al., 2003).
Fluorescence and Emission Properties
The fluorescence properties of methyl 5-methoxysalicylate, a derivative of salicylic acid, have been studied, revealing unique emission spectra compared to other salicylic acid derivatives. This research contributes to a deeper understanding of the photophysics of salicylic acid derivatives, highlighting their potential in fluorescence-based applications (Acuña et al., 1985).
Spectroscopy and Molecular Structure Analysis
In-depth spectroscopic studies (FT-IR and FT-Raman) of 5-methoxysalicylic acid have been conducted. These investigations provide valuable insights into the conformational equilibria, vibrational frequencies, and structural parameters of the compound, which are crucial for understanding its chemical behavior and applications in various scientific fields (Güneş & Parlak, 2011).
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
5-Methoxysalicylic acid has been demonstrated as a useful matrix for MALDI time-of-flight mass spectrometry of oligonucleotides. This application is particularly important for desorption/ionization without fragmentation, marking its significance in analytical chemistry and biochemistry (Distler & Allison, 2001).
Corrosion Inhibition Studies
Research involving 5-methoxy derivatives of 3-formyl chromone has been conducted to explore their use in corrosion inhibition. This study provides insights into their effectiveness in preventing mild steel corrosion, which is vital for industrial applications (Kumar et al., 2017).
Anti-inflammatory Drug Mechanism Exploration
Although slightly different, studies on 5-aminosalicylic acid (a related compound) have focused on understanding the mechanism of its anti-inflammatory effects, particularly in the treatment of inflammatory bowel diseases. These investigations reveal crucial insights into the drug's interaction with biological pathways (Rousseaux et al., 2005).
Safety And Hazards
The safety data sheet for 5-Methoxysalicylic acid, a similar compound, indicates that it is harmful if swallowed and causes serious eye damage . It is also suspected of damaging fertility or the unborn child . Personal protective equipment, including gloves and eye protection, should be worn when handling this compound .
properties
IUPAC Name |
5-formyl-2-hydroxy-3-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-7-3-5(4-10)2-6(8(7)11)9(12)13/h2-4,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDQSVBNFNFXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188574 | |
Record name | 5-Formyl-3-methoxysalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-3-methoxysalicylic acid | |
CAS RN |
3507-08-2 | |
Record name | 5-Formyl-2-hydroxy-3-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3507-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Formyl-3-methoxysalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003507082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Formyl-3-methoxysalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-formyl-3-methoxysalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.459 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Carboxyvanillin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAB6WAR3X5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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